molecular formula C11H15NO2 B1380477 Benzeneacetic acid, 4-amino-2-methyl-, ethyl ester CAS No. 50712-55-5

Benzeneacetic acid, 4-amino-2-methyl-, ethyl ester

Cat. No.: B1380477
CAS No.: 50712-55-5
M. Wt: 193.24 g/mol
InChI Key: NOQLFJVXJWXVAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzeneacetic acid, 4-amino-2-methyl-, ethyl ester is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of Benzeneacetic acid, 4-amino-2-methyl-, ethyl ester involves several steps. One common method is the esterification of 4-amino-2-methylbenzeneacetic acid with ethanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its ethyl ester. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Benzeneacetic acid, 4-amino-2-methyl-, ethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

Benzeneacetic acid, 4-amino-2-methyl-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 4-amino-2-methyl-, ethyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which can interact with enzymes and receptors in biological systems . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Properties

IUPAC Name

ethyl 2-(4-amino-2-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-14-11(13)7-9-4-5-10(12)6-8(9)2/h4-6H,3,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQLFJVXJWXVAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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